molecular formula C17H14Cl3N3S B2361151 2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone CAS No. 478042-26-1

2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone

Cat. No.: B2361151
CAS No.: 478042-26-1
M. Wt: 398.73
InChI Key: JADATXHYDRYDGR-JCMHNJIXSA-N
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Description

2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone typically involves the reaction of 2-(isopropylsulfanyl)-3H-indol-3-one with 2,4,6-trichlorophenylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-(isopropylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone can be compared with other indole derivatives that exhibit similar biological activities. Some similar compounds include:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-2-carboxylic acid: Known for its antimicrobial properties.

    Indole-3-carbinol: Studied for its anticancer potential.

Properties

IUPAC Name

(2-propan-2-ylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3S/c1-9(2)24-17-15(11-5-3-4-6-14(11)21-17)22-23-16-12(19)7-10(18)8-13(16)20/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAOCVVTSXOAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147646
Record name 2-[(1-Methylethyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478042-26-1
Record name 2-[(1-Methylethyl)thio]-3H-indol-3-one 2-(2,4,6-trichlorophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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